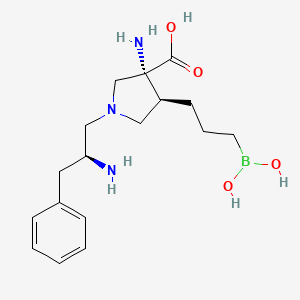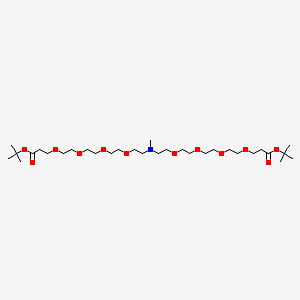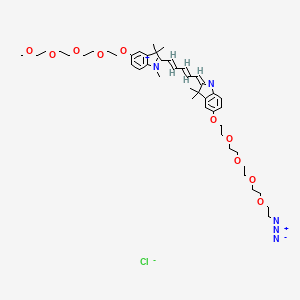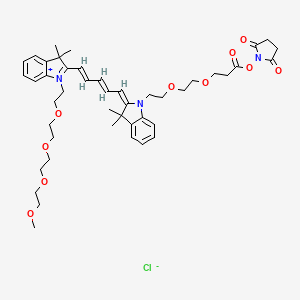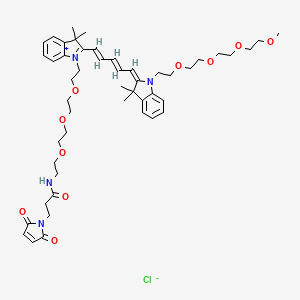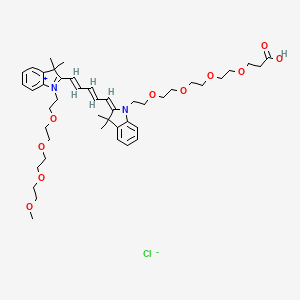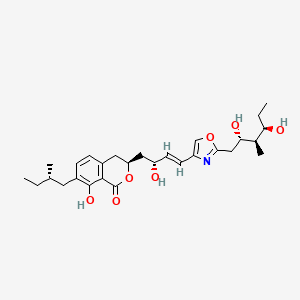
PRMT5-IN-4b14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PRMT5-IN-4b14 is a potent PRMT5 inhibitor which exhibits potent anti-proliferative activity against a panel of leukemia and lymphoma cells.
Wissenschaftliche Forschungsanwendungen
PRMT5-IN-4b14 in Cancer Research
PRMT5-IN-4b14, identified as a compound with an IC50 of 2.71 μM, shows high selectivity and exhibits potent anti-proliferative activity against a panel of leukemia and lymphoma cells. It has been observed to induce significant cell cycle arrest and apoptosis, along with reducing cellular symmetric arginine dimethylation levels of the SmD3 protein. These effects suggest a strong potential for PRMT5-IN-4b14 in therapeutic applications, particularly in cancer treatment. The contributions of hydrophobic interactions, π-π stacking, and cation-π actions to the overall binding affinity of PRMT5-IN-4b14 indicate its biochemical potency and specificity (Zhu et al., 2018).
PRMT5 as a Therapeutic Target
Protein arginine methyltransferase 5 (PRMT5) is involved in various cellular processes like RNA processing, signal transduction, and transcriptional regulation. PRMT5 is considered a promising therapeutic target for several types of cancers, including breast cancer, gastric cancer, glioblastoma, and lymphoma. The potent and selective inhibition of PRMT5, which has been demonstrated by compounds like PRMT5-IN-4b14, shows significant promise in cancer therapy. This includes its role in inhibiting PRMT5 enzymatic activity both in vitro and in cells, leading to potent antitumor activity (Bonday et al., 2018).
PRMT5 in Hematological Malignancies and DNA Repair
The inhibitor PRMT5-IN-4b14 and related compounds have been shown to have a significant impact on hematological malignancies. Studies have revealed that targeting PRMT5 activity can inhibit the malignancy of hepatocellular carcinoma by promoting the transcription of HNF4α, highlighting the potential of PRMT5-IN-4b14 in treating liver cancer stem cells (LCSCs) and hepatocellular carcinoma (HCC). Additionally, PRMT5 has been recognized for its role in DNA repair, specifically in controlling the alternative splicing of histone-modifying enzymes, which are critical for maintaining genomic integrity and cellular homeostasis (Zheng et al., 2019) (Hamard et al., 2018).
PRMT5 and Splicing Regulation
Research has identified PRMT5 as a crucial factor in splicing regulation, further emphasizing its role in maintaining cellular processes and its potential as a therapeutic target. The ability of PRMT5 to modulate splicing for genome integrity and preserve proteostasis in hematopoietic stem cells underscores its importance in cellular functioning and potential in cancer therapy. The regulatory effect of PRMT5 on DNA repair pathways, particularly interstrand crosslink repair and homologous recombination, highlights its role in safeguarding genomic stability, making it a promising target for therapeutic intervention (Tan et al., 2019).
Eigenschaften
Produktname |
PRMT5-IN-4b14 |
|---|---|
Molekularformel |
C19H18BrN3O |
Molekulargewicht |
384.28 |
IUPAC-Name |
N-(3-Bromo-2-cyanophenyl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propanamide |
InChI |
InChI=1S/C19H18BrN3O/c20-17-6-3-7-18(16(17)12-21)22-19(24)9-11-23-10-8-14-4-1-2-5-15(14)13-23/h1-7H,8-11,13H2,(H,22,24) |
InChI-Schlüssel |
RFPVZTZIBYRPGW-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=CC(Br)=C1C#N)CCN2CC3=C(C=CC=C3)CC2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PRMT5 IN-4b14; PRMT5-IN 4b14; PRMT5-IN-4b14; PRMT5 IN 4b14 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



